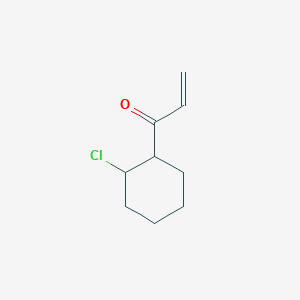![molecular formula C14H13NO2 B14636505 Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- CAS No. 52903-79-4](/img/structure/B14636505.png)
Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- is a heterocyclic aromatic organic compound It consists of a quinoline core structure with an 8-position substitution of a 3,4-dihydro-2H-pyran-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- typically involves the reaction of quinoline derivatives with 3,4-dihydro-2H-pyran-2-ol. One common method includes the use of a nucleophilic substitution reaction where the hydroxyl group of 3,4-dihydro-2H-pyran-2-ol reacts with a halogenated quinoline derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-chloroquinoline-3-carbaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
化学反応の分析
Types of Reactions
Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenated quinoline derivatives and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
3,4-Dihydro-2H-pyran: A structural component that contributes to the compound’s unique properties.
Quinoline N-oxides: Oxidized derivatives with distinct chemical and biological properties.
Uniqueness
Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the 3,4-dihydro-2H-pyran-2-yloxy group, which enhances its solubility and potentially its biological activity. This substitution also allows for further functionalization, making it a versatile compound in synthetic chemistry .
特性
CAS番号 |
52903-79-4 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
8-(3,4-dihydro-2H-pyran-2-yloxy)quinoline |
InChI |
InChI=1S/C14H13NO2/c1-2-10-16-13(8-1)17-12-7-3-5-11-6-4-9-15-14(11)12/h2-7,9-10,13H,1,8H2 |
InChIキー |
RHYWBVGKPWMUOV-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC=C1)OC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


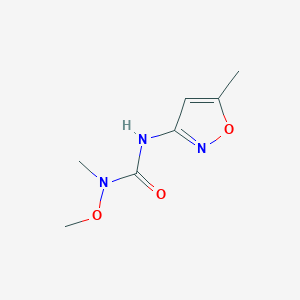
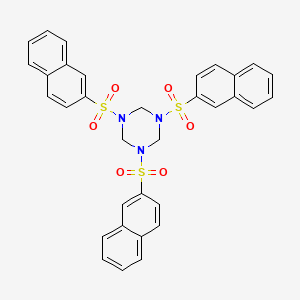
![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)
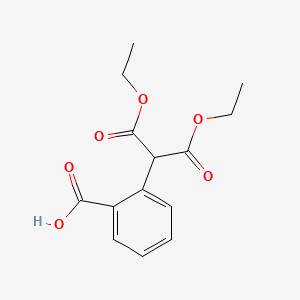
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
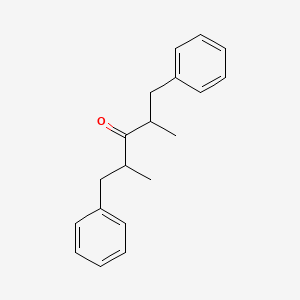
![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)

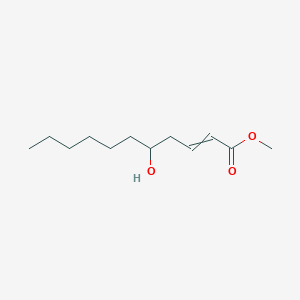
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)

![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
